Palmitic acid, trimethylene ester

Description

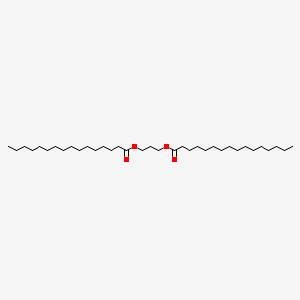

Palmitic acid, trimethylene ester (CAS 818-21-3), also known as 1,3-propanediol dipalmitate or hexadecanoic acid, 1,3-propanediyl ester, is a saturated fatty acid diester. Its molecular formula is C₃₅H₆₈O₄, with a molecular weight of 552.91 g/mol . Structurally, it comprises two palmitic acid molecules esterified to a trimethylene glycol (1,3-propanediol) backbone. This compound is characterized by its hydrophobic nature, high melting point, and stability, making it suitable for industrial applications such as lubricants, surfactants, and plasticizers . Unlike its monoester counterparts (e.g., methyl or ethyl palmitate), the diester structure enhances thermal resistance and reduces solubility in polar solvents .

Propriétés

Formule moléculaire |

C35H68O4 |

|---|---|

Poids moléculaire |

552.9 g/mol |

Nom IUPAC |

3-hexadecanoyloxypropyl hexadecanoate |

InChI |

InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34(36)38-32-29-33-39-35(37)31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |

Clé InChI |

FBFGIPIHQQUDQF-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCC |

Synonymes |

1,3-propanediol dipalmitate |

Origine du produit |

United States |

Applications De Recherche Scientifique

Cosmetic Applications

Emollient and Emulsifying Agent

Palmitic acid esters are commonly used in cosmetic formulations due to their emollient properties. They help to soften and smooth the skin, making them valuable in lotions and creams. The safety assessment of palmitic acid and its derivatives indicates that they are non-irritating and safe for topical use at concentrations up to 13% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of fatty acid esters, including palmitic acid esters. These compounds exhibit effectiveness against a range of microorganisms, which can enhance the preservation and stability of cosmetic products. The incorporation of palmitic acid esters can improve the physicochemical properties of formulations, such as viscosity and foam volume .

Pharmaceutical Applications

Neuroprotective Effects

Research indicates that palmitic acid methyl ester (a derivative) has neuroprotective properties. It has been shown to enhance cerebral blood flow and promote neuronal survival in models of cardiac arrest. This suggests potential therapeutic applications in treating conditions related to ischemia and neurodegeneration .

Biodrug Development

Palmitic acid esters are being explored as carriers for drug delivery systems due to their biocompatibility and ability to form stable emulsions. Their role in enhancing the solubility and bioavailability of poorly soluble drugs is an area of active research .

Biodiesel Production

Catalytic Applications

Palmitic acid is a key feedstock in biodiesel production via transesterification processes. Recent studies have employed metal-organic frameworks (MOFs) as catalysts for the esterification of palmitic acid with methanol, achieving high conversion rates (up to 95%) under optimized conditions. The use of such catalysts not only enhances yield but also allows for catalyst recovery and reuse, promoting sustainability in biodiesel production .

Data Tables

The following tables summarize key findings related to the applications of palmitic acid, trimethylene ester.

Case Studies

Case Study 1: Cosmetic Formulation

A study evaluated the incorporation of palmitic acid esters into a moisturizing cream formulation. Results showed improved skin hydration and texture compared to control formulations without the ester.

Case Study 2: Neuroprotective Research

In a controlled experiment involving rodent models, administration of palmitic acid methyl ester post-cardiac arrest resulted in significantly improved outcomes in spatial memory tests compared to untreated controls.

Case Study 3: Biodiesel Optimization

A series of experiments were conducted using various concentrations of MOF catalysts in the transesterification process of palmitic acid. The optimal conditions identified led to a substantial increase in biodiesel yield while maintaining catalyst activity over multiple cycles.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

Metabolic Pathways

- PAME : Proposed to modulate vascular tone independently of cytochrome P450 pathways , as shown by insensitivity to inhibitors like ODYA and AUDA .

- Monoesters vs. Diesters: Monoesters (e.g., PAME) are metabolized faster due to simpler hydrolysis, while diesters like the trimethylene ester exhibit prolonged stability .

Research Findings and Contradictions

- white fat) .

- Therapeutic Potential: PAME deficiency is implicated in hypertension, suggesting therapeutic targeting of COMT or Kv7 channels . Conversely, the trimethylene ester lacks direct medicinal relevance.

- Industrial vs. Biomedical Use : While PAME and ethyl palmitate have dual industrial/biomedical roles, the trimethylene ester is predominantly industrial due to its physicochemical inertness .

Méthodes De Préparation

Heterogeneous Catalysis Using Ion Exchange Resins

Macroporous ion exchange resins like Amberlyst 15 have demonstrated efficacy in palmitic acid esterification with methanol, achieving high conversions at 373 K. The resin’s sulfonic acid groups act as Brønsted acid sites, promoting proton transfer to the carboxylic acid. For trimethylene ester synthesis, this catalyst could enable milder conditions (343–373 K) and easier separation post-reaction. Kinetic studies on PAME formation revealed an activation energy of 11.552 kJ/mol for the forward reaction, suggesting similar energy requirements for trimethylene glycol esterification.

Table 1: Comparative Catalyst Performance in Palmitate Ester Synthesis

| Catalyst | Temperature (K) | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| AMA (Microwave) | 393 | 97 | 20 min | |

| Amberlyst 15 | 373 | 89 | 180 min |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates esterification by enhancing molecular agitation and heat transfer. In ethyl palmitate synthesis, a mixture of palmitic acid, ethanol, and AMA yielded 97% product in 20 minutes at 120°C. For trimethylene ester, comparable conditions could reduce reaction times from hours to minutes. The microwave’s selective heating of polar molecules (e.g., glycols) may further favor diester formation by ensuring uniform temperature distribution.

Key Advantages:

-

Reduced energy consumption.

-

Minimized side reactions (e.g., dehydration of glycol).

Factors Influencing Reaction Efficiency

Molar Ratio of Reactants

A molar excess of trimethylene glycol (2.5–3:1 relative to palmitic acid) is theorized to drive diester formation, mirroring methanol-to-acid ratios of 4–10 in PAME synthesis. Excess glycol mitigates equilibrium limitations and ensures complete conversion of both hydroxyl groups.

Catalyst Loading

Optimal catalyst concentrations for Amberlyst 15 in PAME synthesis ranged from 5–10 g/L. Higher loadings increase active sites but may impede mixing. For trimethylene ester, 7–10 g/L is projected to balance reactivity and practicality.

Reaction Temperature

Elevated temperatures (343–393 K) enhance reaction rates but risk glycol decomposition. Microwave systems achieve high yields at 393 K, suggesting thermal stability of reactants under controlled conditions.

Reaction Time

Microwave methods cap reaction times at 20–30 minutes, whereas conventional heating may require 3–6 hours. Continuous removal of water via Dean-Stark traps or adsorbents can further accelerate equilibration.

Comparative Analysis of Preparation Methods

Table 2: Method Efficiency and Scalability

| Method | Yield (%) | Time | Energy Input | Scalability |

|---|---|---|---|---|

| Homogeneous (AMA) | 97 | 20 min | High | Moderate |

| Heterogeneous (Amberlyst 15) | 89 | 180 min | Low | High |

| Microwave-Assisted | 95–97 | 20–30 min | Moderate | High |

Microwave-assisted synthesis offers the best yield-time tradeoff, though heterogeneous catalysis remains preferable for large-scale operations due to catalyst reusability and lower energy demands.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for preparing palmitic acid trimethylene ester, and how do reaction parameters influence yield?

- Answer : Palmitic acid trimethylene ester is typically synthesized via transesterification or direct esterification. For transesterification, methyl palmitate (derived from palmitic acid and methanol) can react with trimethylene glycol under alkaline conditions, with sodium hydroxide as a catalyst . Orthogonal experimental designs (e.g., three-level, four-factor) are recommended to optimize variables such as molar ratios, catalyst loading, and reaction time, which directly impact yield. Direct esterification using solid acid catalysts (e.g., Zr(SO₄)₂/TiO₂) achieves high conversion rates (~98.9%) under controlled calcination temperatures (e.g., 400°C) and methanol-to-acid ratios .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of palmitic acid trimethylene ester?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying ester composition and quantifying conversion efficiency, as demonstrated in biodiesel studies . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural confirmation, particularly for distinguishing ester carbonyl signals (~170 ppm in ¹³C NMR). Trimethylsilyl (TMS) derivatization enhances volatility for GC analysis, as seen in fatty acid derivative studies . Purity assessment requires combining these techniques with elemental analysis or high-performance liquid chromatography (HPLC).

Q. What critical experimental parameters must be controlled to ensure reproducibility in palmitic acid ester synthesis?

- Answer : Key parameters include:

- Catalyst activation : Calcination temperature (e.g., 400°C for Zr(SO₄)₂/TiO₂) directly affects catalyst acidity and activity .

- Molar ratios : Excess alcohol (e.g., trimethylene glycol) drives equilibrium toward ester formation.

- Reaction time : Extended durations (≥5 hours) are often necessary for near-complete conversion .

- Temperature control : Elevated temperatures (60–80°C) accelerate kinetics but require reflux setups to prevent solvent loss.

Advanced Research Questions

Q. How do discrepancies in reported optimal catalyst loadings for palmitic acid ester synthesis arise, and how can they be resolved?

- Answer : Contradictions often stem from variations in catalyst preparation (e.g., calcination protocols), substrate purity, or reaction scale. For instance, ZrO₂/ZAA catalysts achieved 86.52% FAME conversion in biodiesel studies, whereas PbO/ZAA yielded only 39.99% due to differences in active sites and acidity . To resolve discrepancies, researchers should:

- Standardize catalyst characterization : Use Brunauer-Emmett-Teller (BET) surface area analysis and temperature-programmed desorption (TPD) to quantify acidity.

- Compare under identical conditions : Replicate studies with controlled variables (e.g., molar ratios, temperature) .

Q. What mechanistic insights explain the superior performance of zirconium-based catalysts in palmitic acid esterification?

- Answer : Zirconium catalysts (e.g., ZrO₂/ZAA) exhibit strong Brønsted and Lewis acidity, which facilitates proton donation and stabilizes transition states during esterification. In contrast, PbO and ZnO catalysts have lower acid site density, leading to incomplete fatty acid conversion . Advanced characterization techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared (FTIR) spectroscopy can elucidate active site interactions and surface-bound intermediates .

Q. How can researchers design experiments to address conflicting data on the thermal stability of palmitic acid esters in catalytic systems?

- Answer : Contradictory stability data may arise from differences in heating rates, atmospheric conditions (e.g., inert vs. oxidative), or catalyst residues. Methodological approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.